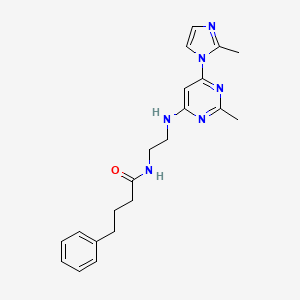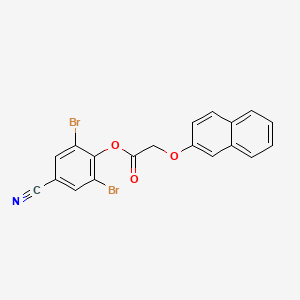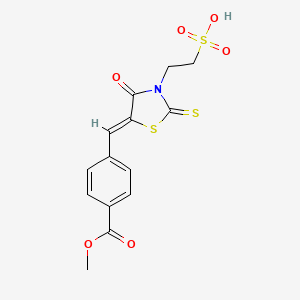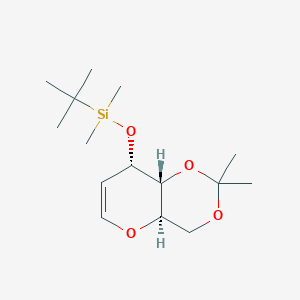
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one, also known as CP-544326, is a chemical compound that belongs to the triazolopyridine class of drugs. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
The exact mechanism of action of 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one is not fully understood. However, it is believed to act as a selective antagonist of the alpha-2C adrenoceptor. This receptor is involved in the regulation of various physiological processes, including blood pressure, heart rate, and neurotransmitter release.
Biochemical and Physiological Effects:
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models. It has also been shown to have anxiolytic and antidepressant-like effects in various behavioral tests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one has several advantages and limitations for lab experiments. One of its major advantages is its high selectivity for the alpha-2C adrenoceptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one. One potential area of research is the development of more selective and potent analogs of this compound. Another potential area of research is the investigation of its potential use in the treatment of other medical conditions, such as neuropathic pain and addiction disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one involves the reaction of 4-cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one with appropriate reagents. The synthesis of this compound has been described in several research articles.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anti-convulsant properties. It has also been investigated for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one involves the reaction of a cyclopropyl ketone with a piperidine amine, followed by a triazole formation reaction.", "Starting Materials": [ "Cyclopropyl ketone", "2-methoxyethylamine", "Sodium hydride", "Piperidine", "Chloroacetyl chloride", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: React cyclopropyl ketone with 2-methoxyethylamine in the presence of sodium hydride to form the corresponding imine.", "Step 2: Add piperidine to the reaction mixture and heat to form the corresponding amine.", "Step 3: React the amine with chloroacetyl chloride to form the corresponding amide.", "Step 4: React the amide with sodium azide in the presence of hydrochloric acid to form the corresponding azide.", "Step 5: Heat the azide with sodium hydroxide to form the triazole ring.", "Step 6: Extract the product with ethyl acetate and wash with water to obtain the final product." ] } | |
Número CAS |
2198615-20-0 |
Nombre del producto |
4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one |
Fórmula molecular |
C13H22N4O2 |
Peso molecular |
266.345 |
Nombre IUPAC |
4-cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C13H22N4O2/c1-19-8-7-16-13(18)17(11-4-5-11)12(15-16)10-3-2-6-14-9-10/h10-11,14H,2-9H2,1H3 |
Clave InChI |
HZRAWUZABWOFOX-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)N(C(=N1)C2CCCNC2)C3CC3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



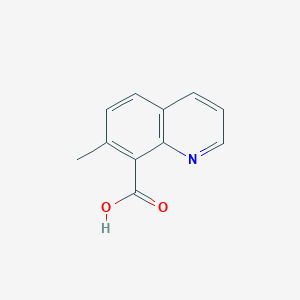
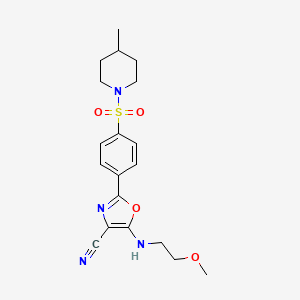

![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide](/img/structure/B2883826.png)
![[(2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2883827.png)

![7-[(4-Bromophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883830.png)

